molecular formula C15H13N3O2 B2461362 4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile CAS No. 1394716-25-6

4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2461362
CAS No.: 1394716-25-6
M. Wt: 267.288
InChI Key: ZUKXZAIMIWBCAY-UHFFFAOYSA-N
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Description

4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile is a heterocyclic compound that features a quinoline moiety fused with a morpholine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile typically involves the reaction of quinoline derivatives with morpholine and a nitrile source. One common method includes the condensation of quinoline-5-carboxylic acid with morpholine-3-carbonitrile under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 4-(Quinoline-5-carbonyl)morpholine-3-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the function of topoisomerases, while the morpholine ring can enhance binding affinity to specific protein targets. The nitrile group may participate in hydrogen bonding or electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5-carboxylic acid: Lacks the morpholine and nitrile groups, making it less versatile in chemical reactions.

    Morpholine-3-carbonitrile: Does not contain the quinoline moiety, limiting its biological activity.

    4-(Quinoline-5-carbonyl)piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of morpholine, which may alter its binding properties and reactivity.

Uniqueness

4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile is unique due to the combination of the quinoline, morpholine, and nitrile functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(quinoline-5-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-9-11-10-20-8-7-18(11)15(19)13-3-1-5-14-12(13)4-2-6-17-14/h1-6,11H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKXZAIMIWBCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=C3C=CC=NC3=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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